4-Amino-6-chloro-5-fluoronicotinonitrile
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Overview
Description
Preparation Methods
4-Amino-6-chloro-5-fluoronicotinonitrile can be synthesized through a series of reactions involving fluorination, nitration, and amination . The synthetic route typically involves the following steps:
Fluorination: Introduction of a fluorine atom into the pyridine ring.
Nitration: Introduction of a nitro group into the fluorinated pyridine ring.
Amination: Conversion of the nitro group to an amino group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using specific catalysts and controlled reaction conditions .
Chemical Reactions Analysis
4-Amino-6-chloro-5-fluoronicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Amino-6-chloro-5-fluoronicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-5-fluoronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Amino-6-chloro-5-fluoronicotinonitrile can be compared with other similar compounds, such as:
6-Chloro-5-fluoronicotinonitrile: Lacks the amino group, which may affect its reactivity and applications.
2-Chloro-3-fluoro-5-methylpyridine: Contains a methyl group instead of an amino group, leading to different chemical properties and uses.
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and make it suitable for various specialized applications .
Properties
IUPAC Name |
4-amino-6-chloro-5-fluoropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-4(8)5(10)3(1-9)2-11-6/h2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXOJFQDNAMJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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